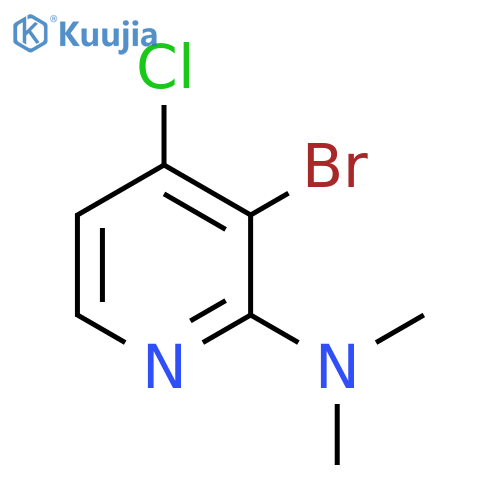

Cas no 2416229-30-4 (3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine)

3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- EN300-26664500

- 2416229-30-4

- 3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine

-

- MDL: MFCD32668598

- インチ: 1S/C7H8BrClN2/c1-11(2)7-6(8)5(9)3-4-10-7/h3-4H,1-2H3

- InChIKey: STWBQJXMGVSLSL-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=CN=C1N(C)C)Cl

計算された属性

- せいみつぶんしりょう: 233.95594g/mol

- どういたいしつりょう: 233.95594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 16.1Ų

3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26664500-0.25g |

3-bromo-4-chloro-N,N-dimethylpyridin-2-amine |

2416229-30-4 | 95.0% | 0.25g |

$524.0 | 2025-03-20 | |

| Enamine | EN300-26664500-5.0g |

3-bromo-4-chloro-N,N-dimethylpyridin-2-amine |

2416229-30-4 | 95.0% | 5.0g |

$3065.0 | 2025-03-20 | |

| Enamine | EN300-26664500-0.5g |

3-bromo-4-chloro-N,N-dimethylpyridin-2-amine |

2416229-30-4 | 95.0% | 0.5g |

$824.0 | 2025-03-20 | |

| 1PlusChem | 1P028S1G-2.5g |

3-bromo-4-chloro-N,N-dimethylpyridin-2-amine |

2416229-30-4 | 95% | 2.5g |

$2622.00 | 2024-05-22 | |

| 1PlusChem | 1P028S1G-50mg |

3-bromo-4-chloro-N,N-dimethylpyridin-2-amine |

2416229-30-4 | 95% | 50mg |

$354.00 | 2024-05-22 | |

| 1PlusChem | 1P028S1G-1g |

3-bromo-4-chloro-N,N-dimethylpyridin-2-amine |

2416229-30-4 | 95% | 1g |

$1369.00 | 2024-05-22 | |

| Aaron | AR028S9S-100mg |

3-bromo-4-chloro-N,N-dimethylpyridin-2-amine |

2416229-30-4 | 95% | 100mg |

$529.00 | 2025-02-16 | |

| 1PlusChem | 1P028S1G-250mg |

3-bromo-4-chloro-N,N-dimethylpyridin-2-amine |

2416229-30-4 | 95% | 250mg |

$710.00 | 2024-05-22 | |

| 1PlusChem | 1P028S1G-100mg |

3-bromo-4-chloro-N,N-dimethylpyridin-2-amine |

2416229-30-4 | 95% | 100mg |

$515.00 | 2024-05-22 | |

| 1PlusChem | 1P028S1G-500mg |

3-bromo-4-chloro-N,N-dimethylpyridin-2-amine |

2416229-30-4 | 95% | 500mg |

$1081.00 | 2024-05-22 |

3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine 関連文献

-

1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

3-Bromo-4-chloro-N,N-dimethylpyridin-2-amineに関する追加情報

3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine: A Comprehensive Overview

The compound 3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine (CAS No. 2416229-30-4) is a significant molecule in the field of organic chemistry, particularly within the realm of pyridine derivatives. This compound has garnered attention due to its unique structural properties and potential applications in various industries, including pharmaceuticals, agrochemicals, and materials science. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of this compound.

3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative with a bromine atom at position 3, a chlorine atom at position 4, and an N,N-dimethylamino group at position 2. The presence of these substituents imparts distinctive electronic and steric properties to the molecule. Pyridine derivatives are known for their aromaticity and ability to participate in various chemical reactions, making them valuable in drug design and material synthesis.

Recent studies have highlighted the importance of N,N-dimethylamino groups in modulating the pharmacokinetic properties of molecules. The dimethylamino group in 3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine enhances lipophilicity, which is crucial for drug absorption and bioavailability. Additionally, the halogen substituents (bromine and chlorine) contribute to the molecule's stability and reactivity, making it a versatile building block for further chemical transformations.

The synthesis of 3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine typically involves multi-step processes that include nucleophilic substitution, electrophilic substitution, and amine alkylation. Researchers have explored various methodologies to optimize the yield and purity of this compound. For instance, recent advancements in catalytic systems have enabled more efficient pathways for its preparation, reducing production costs and environmental impact.

In terms of applications, 3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine has shown promise as an intermediate in the synthesis of bioactive compounds. Its ability to undergo further functionalization makes it a valuable precursor for developing drugs targeting various therapeutic areas. For example, derivatives of this compound have been investigated for their potential anti-inflammatory and anticancer activities.

Moreover, 3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine has been utilized in the development of agrochemicals due to its ability to interact with biological systems. Its role as an intermediate in pesticide synthesis has been explored extensively, with researchers focusing on improving its efficacy while minimizing environmental toxicity.

Recent research has also focused on the computational modeling of 3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine to predict its interactions with biological targets. Advanced molecular docking studies have provided insights into its binding affinities with various enzymes and receptors, paving the way for rational drug design.

In conclusion, 3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine (CAS No. 2416229-30-) is a versatile compound with significant potential in multiple fields. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new possibilities for this compound, its role in drug discovery and materials science is expected to grow even further.

2416229-30-4 (3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine) 関連製品

- 1353978-45-6(2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone)

- 2172183-19-4(3-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl-2,2-dimethylpropan-1-ol)

- 281208-18-2(5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2138166-45-5(2-[1-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylcyclopentyl]acetic acid)

- 1218217-91-4(methyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate)

- 1227578-25-7(5-Chloro-6-(pyridin-4-yl)pyridine-3-acetonitrile)

- 1781117-45-0(3-Pyrrolidinecarboxylic acid, 3-(4-fluorophenyl)-)

- 844694-85-5(Donepezil Benzyl Bromide (Donepezil Impurity))

- 1806064-90-3(3-(Difluoromethyl)-5-methyl-4-nitropyridine)

- 2007908-96-3(tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate)